Home > Products > Building Blocks P7369 > 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline - 1005110-56-4

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-3130876
CAS Number: 1005110-56-4
Molecular Formula: C17H15FN2
Molecular Weight: 266.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[1-(Phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound belongs to the tetrahydroquinoline class and features a cyclopentene ring fused to the quinoline moiety. The structure also includes a phenylsulfonyl group attached to the indole ring.
  • Relevance: This compound shares the core tricyclic tetrahydroquinoline structure with the 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds contain a cyclopentene ring fused to a quinoline ring system, making them structurally similar. The difference lies in the substituents on the quinoline and the presence of an indole ring in this compound.

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

  • Compound Description: Similar to the previous compound, this molecule also belongs to the tetrahydroquinoline family and possesses a fused cyclopentene ring. It differs by having a chlorine atom at the 8-position of the quinoline ring.
  • Relevance: This compound exhibits a high degree of structural similarity to 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both share the same tricyclic core structure with a cyclopentene ring fused to a quinoline ring. The primary distinction arises from the halogen substituent at the 8-position (chlorine vs. fluorine) and the presence of the 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position in this compound.

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs). Its activity resides solely in the (+)-enantiomer (GAT107). [3, 7, 16, 17] X-ray crystallography revealed the absolute stereochemistry of the active enantiomer to be 3aR,4S,9bS.

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This group of compounds represents a series of analogs where various aryl groups substitute the quinoline ring at the 4-position. These compounds are synthesized through a three-component cyclocondensation reaction involving 4-fluoroaniline, an aromatic aldehyde, and cyclopentadiene.
  • Relevance: These compounds are structurally very similar to 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both share the core tricyclic structure with a fluorine atom at the 8-position of the quinoline ring. The only difference is the aryl substituent at the 4-position, where the latter specifically has a pyridin-4-yl group.

rac-3a(R),4(S),5,9b(S)-Tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quinoline

  • Compound Description: This specific tetrahydroquinoline derivative is formed through a Lewis-acid-catalyzed reaction involving N-phenyl-2-(pyrid-2-yl)imine and cyclopentadiene. Notably, the reaction proceeds with both regio- and diastereoselectivity.
  • Relevance: This compound exhibits significant structural similarity to 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both share the tricyclic core structure with a pyridyl substituent on the tetrahydroquinoline moiety. The differences lie in the absence of the fluorine atom at the 8-position and the position of the nitrogen in the pyridine ring (2-pyridyl vs. 4-pyridyl) in this compound.

[4‐(Aryl)‐3a,4,5,9b‐tetrahydrocyclopenta[c]quinolin‐8‐ylmethyl]‐8′‐(4′‐aryl)‐3a′,4′,5′, 9b′‐tetrahydro‐3H‐cyclopenta[c]quinolines

  • Compound Description: This group of compounds comprises two tetrahydroquinoline units linked via a methylene bridge at the 8-position. Each tetrahydroquinoline unit features an aryl substituent at the 4-position.
  • Relevance: This group of compounds also belongs to the tetrahydroquinoline family. They share the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The difference is the dimeric nature of this group and the substituents on the quinoline rings.

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is identified as a novel type II α7 PAM with a unique pharmacological profile, demonstrating activity at both recombinant and native α7 nAChRs.
  • Relevance: Although A-867744 does not share the core tetrahydroquinoline structure of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, it is discussed in the context of α7 nAChR modulation alongside compounds that do, such as 4BP-TQS. This suggests a possible functional relationship and potential overlap in their mechanism of action on α7 nAChRs, making it relevant for understanding the broader activity profile of compounds targeting this receptor.

Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

  • Compound Description: Initially reported as a "silent allosteric modulator," 2,3,5,6TMP-TQS exhibits different activity profiles for its two enantiomers: the (−) isomer acts as a potent antagonist of α7 allosteric activation, while the (+) isomer functions as an α7 PAM.
  • Relevance: 2,3,5,6TMP-TQS belongs to the tetrahydroquinoline class and shares the same tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds feature a sulfonamide group at the 8-position of the quinoline ring. The key difference lies in the substituent at the 4-position (2,3,5,6-tetramethylphenyl vs. 4-pyridinyl).

4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

  • Compound Description: 2BP-TQS is a compound in a series of structurally similar α7 nAChR allosteric modulators with diverse pharmacological properties. Unlike 4BP-TQS, 2BP-TQS lacks allosteric agonist activity but maintains PAM activity on α7 nAChRs. This highlights the importance of the halogen atom's position on the phenyl ring for its pharmacological effects.
  • Relevance: 2BP-TQS shares the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both belong to the tetrahydroquinoline class and have a halogenated aryl group at the 4-position. 2BP-TQS has a 2-bromophenyl group, while the latter has a 4-pyridinyl group, highlighting subtle structural variations that can significantly impact pharmacological properties.

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: Similar to 2BP-TQS, 3BP-TQS also belongs to a series of related α7 nAChR allosteric modulators. 3BP-TQS demonstrates no allosteric agonist activity but retains PAM activity on α7 nAChRs, showcasing the crucial role of the bromine atom's location on the phenyl ring.
  • Relevance: Like 2BP-TQS, 3BP-TQS belongs to the same tetrahydroquinoline class as 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the tricyclic core structure. The primary difference lies in the position of the bromine atom on the phenyl ring at the 4-position (meta vs. para) and the presence of a sulfonamide group at the 8-position in 3BP-TQS.

4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

  • Compound Description: 4CP-TQS displays pharmacological properties characteristic of allosteric agonists, showing differences in activation and inactivation rates, and levels of desensitization compared to other compounds in the series.
  • Relevance: 4CP-TQS belongs to the same tetrahydroquinoline class as 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the tricyclic core structure. The key difference lies in the halogen atom at the 4-position of the phenyl ring (chlorine vs. fluorine) and the presence of a sulfonamide group at the 8-position in 4CP-TQS.

4-(4-iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

  • Relevance: 4IP-TQS shares the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and belongs to the same tetrahydroquinoline class. The difference lies in the halogen atom at the 4-position of the phenyl ring (iodine vs. fluorine) and the presence of a sulfonamide group at the 8-position in 4IP-TQS.

4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: Unlike the allosteric agonist properties of 4BP-TQS, 4FP-TQS lacks this activity but acts as a potentiator of acetylcholine responses. Furthermore, 4FP-TQS acts as an antagonist of responses induced by allosteric agonists like 4BP-TQS.
  • Relevance: 4FP-TQS is highly structurally similar to 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both share the tricyclic core structure with a fluorine atom at the para position of the aryl group at the 4-position. The only difference is the presence of a sulfonamide group at the 8-position in 4FP-TQS.

(±)-1-[(3aR,4S,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro:3H-cyclopenta(c)quinolin-8-yl]-ethanon (G1)

    2-Methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

    • Compound Description: This compound is a tricyclic tetrahydroquinoline derivative investigated as a potential selective androgen receptor modulator (SARM).
    • Relevance: This compound shares the tricyclic core with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, featuring a cyclopentene ring fused to a quinoline ring system. The difference lies in the substituents on the quinoline.

    6‐Acetamido‐N‐(2‐(8‐cyano‐3a,4,5,9b‐tetrahydro‐3H‐cyclopenta[c]quinolin‐4‐yl)‐2‐methylpropyl)nicotinamide (1d)

    • Compound Description: This compound, a derivative of tetrahydroquinoline, was developed as a potential orally available selective androgen receptor modulator (SARM) for treating osteoporosis.
    • Relevance: This compound shares the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, featuring a cyclopentene ring fused to a quinoline ring system.

    1‐(8‐nitro‐3a,4,5,9b‐tetrahydro‐3H‐cyclopenta[c]quinolin‐4‐yl)ethane‐1,2‐diol (S‐40542)

    • Compound Description: S‐40542 is a novel tetrahydroquinoline-based non-steroidal anti-androgen compound.
    • Relevance: This compound shares the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, featuring a cyclopentene ring fused to a quinoline ring system.

    Cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

    • Compound Description: 4MP-TQS, a cis-cis-diastereoisomer, is an α7-selective allosteric agonist that belongs to a series of compounds exhibiting diverse pharmacological effects on α7 nAChRs.
    • Relevance: 4MP-TQS shares the tricyclic core structure with 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both belong to the tetrahydroquinoline class and have an aryl group at the 4-position.

    p-CF3 N,N-diethyl-N′-phenylpiperazinium (diEPP) iodide

    • Compound Description: p-CF3 diEPP is a weak α7 partial agonist, categorized as a silent agonist. It selectively promotes α7 ionotropic–independent functions.
    • Relevance: Although p-CF3 diEPP iodide does not share the core structure of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, it is discussed in the context of α7 nAChR modulation. This suggests a possible functional relationship and potential overlap in their mechanism of action on α7 nAChRs.
    Overview

    8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties. This specific compound features a unique cyclopenta[c]quinoline structure with a fluorine atom at the 8-position and a pyridine ring at the 4-position, which may enhance its pharmacological profile.

    Source

    The compound is synthesized through various organic reactions, often involving multi-step processes that include cyclization and functional group modifications. Its synthesis is documented in scientific literature focusing on the development of novel quinoline derivatives for therapeutic applications.

    Classification

    This compound can be classified under heterocyclic compounds, specifically as a substituted quinoline. Its structure includes a bicyclic system that combines elements of both cyclopentane and quinoline, making it a member of the tetrahydroquinoline class.

    Synthesis Analysis

    Methods

    The synthesis of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves several key steps:

    1. Formation of the Cyclopenta[c]quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and cyclopentanones.
    2. Fluorination: The introduction of the fluorine atom at the 8-position can be accomplished using fluorinating agents like N-fluorobenzenesulfonimide or other electrophilic fluorination methods.
    3. Pyridine Substitution: The incorporation of the pyridine moiety at the 4-position may involve nucleophilic substitution reactions or coupling reactions with pyridine derivatives.

    Technical Details

    The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and selectivity. Catalysts such as Lewis acids may be employed to facilitate cyclization steps.

    Molecular Structure Analysis

    Structure

    The molecular structure of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline consists of:

    • A cyclopenta[c]quinoline core
    • A pyridine ring attached to the 4-position
    • A fluorine atom at the 8-position

    Data

    The molecular formula for this compound is C14H12FNC_{14}H_{12}FN, with a molecular weight of approximately 227.25 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

    Chemical Reactions Analysis

    Reactions

    8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions:

    1. Oxidation: The compound can be oxidized to form quinoline N-oxides.
    2. Reduction: The fluorine atom may be replaced with other functional groups through reduction processes.
    3. Substitution Reactions: Electrophilic substitution can occur on the aromatic rings present in the structure.

    Technical Details

    Common reagents used for these reactions include hydrogen peroxide for oxidation and metal hydrides like sodium borohydride for reductions. The choice of conditions greatly influences the reaction pathways and product distributions.

    Mechanism of Action

    The mechanism of action for compounds like 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline often involves interaction with biological targets such as enzymes or receptors.

    Process

    1. Binding Affinity: The compound may exhibit high binding affinity to specific protein targets due to its structural features.
    2. Inhibition Mechanisms: It could act as an inhibitor for certain kinases or enzymes involved in cancer progression or other diseases.

    Data

    Research indicates that similar compounds have shown promising results in inhibiting various biological pathways associated with disease states.

    Physical and Chemical Properties Analysis

    Physical Properties

    8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exhibits properties typical of heterocyclic compounds:

    • Appearance: Typically appears as a solid crystalline substance.
    • Melting Point: Specific melting points would need to be determined experimentally but are generally within a range typical for similar compounds.

    Chemical Properties

    The chemical properties include:

    Applications

    8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several potential applications:

    1. Medicinal Chemistry: As a lead compound in drug discovery targeting various diseases such as cancer.
    2. Biological Studies: Used in research investigating its biological activities and mechanisms.
    3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex heterocyclic compounds.

    Properties

    CAS Number

    1005110-56-4

    Product Name

    8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

    IUPAC Name

    8-fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

    Molecular Formula

    C17H15FN2

    Molecular Weight

    266.319

    InChI

    InChI=1S/C17H15FN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2

    InChI Key

    GFFORNJPBHBBKZ-UHFFFAOYSA-N

    SMILES

    C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=NC=C4

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.